N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide
Description
N-[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide is a synthetic compound featuring a dimethylaminoethyl-thiophene moiety linked via an ethanediamide backbone to a 2-methyl-5-nitrophenyl group.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-N'-(2-methyl-5-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-11-6-7-12(21(24)25)9-13(11)19-17(23)16(22)18-10-14(20(2)3)15-5-4-8-26-15/h4-9,14H,10H2,1-3H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKWVWYHCOUSOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC(C2=CC=CS2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N’-(2-methyl-5-nitrophenyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the dimethylaminoethyl group through a nucleophilic substitution reaction. The nitrophenyl group can be introduced via a coupling reaction, often using reagents like palladium catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N’-(2-methyl-5-nitrophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N’-(2-methyl-5-nitrophenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N’-(2-methyl-5-nitrophenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Antitumor Agents: N-Substituted Furoquinolinone and Amonafide Derivatives
- Compound 1h (N-(2-dimethylaminoethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo-[2,3-h]quinolin-1-yl)-acetamide): Structural Similarities: Both compounds share dimethylaminoethyl groups and acetamide linkages. Key Differences: Compound 1h incorporates a fused furoquinolinone core, whereas the target compound uses a thiophene-ethanediamide scaffold. Activity: Compound 1h exhibits IC50 values of 14.45 μM (P388) and 20.54 μM (A549), significantly outperforming its parent compound (>100 μM) . The dimethylaminoethyl group enhances solubility and DNA-binding affinity, a feature likely relevant to the target compound’s design.
- Amonafide Analogs (e.g., 3a, 3b, 4b): Structural Similarities: These derivatives include dimethylaminoethylamino substituents on a naphthalimide core. Activity: IC50 values for HeLa cells range from 0.64–0.71 μM, superior to amonafide (6.02 μM). The absence of primary amines reduces toxicity .
Cytochrome P-450 Inhibitors: Cimetidine and Ranitidine Analogs
- Cimetidine (I) and Ranitidine (II): Structural Similarities: Both contain dimethylamino groups and aromatic systems (imidazole in cimetidine, furan in ranitidine). Key Differences: The target compound replaces imidazole/furan with thiophene and introduces a nitrophenyl group. Activity: Cimetidine’s imidazole and cyano groups coordinate with heme iron, while ranitidine’s nitronic acid oxygen and amine nitrogen mediate inhibition. Thiophene’s lower electronegativity (vs. furan/imidazole) may alter binding kinetics to cytochrome P-450 .
Opioid Derivatives: Beta-Hydroxythiofentanyl
- Beta-Hydroxythiofentanyl (N-[1-[2-hydroxy-2-(thiophen-2-yl)ethyl]piperidin-4-yl]-N-phenylpropionamide): Structural Similarities: Both compounds feature thiophen-2-yl and dimethylamino groups. Key Differences: Beta-hydroxythiofentanyl uses a piperidine-propionamide backbone, while the target compound employs ethanediamide.
Pesticides: Thienyl Acetamides (e.g., Thenylchlor)
- Thenylchlor (2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide): Structural Similarities: Both compounds incorporate thiophene and acetamide groups. Key Differences: Thenylchlor has a chloro substituent and methoxy-thienyl group, whereas the target compound includes nitro and dimethylamino groups. Activity: Thenylchlor acts as an herbicide via lipid biosynthesis inhibition. The nitro group in the target compound may redirect activity toward redox-based mechanisms .
USP Pharmacopeial Compounds (Ranitidine-Related)
- Ranitidine-Related Compounds (e.g., N-oxide derivatives): Structural Similarities: Dimethylamino groups and sulfur-containing heterocycles (furan vs. thiophene). Key Differences: Ranitidine derivatives focus on H2 antagonism, while the target compound’s nitro group may enable radical scavenging or electrophilic reactivity. Implications: Thiophene’s larger atomic radius (vs. furan) could enhance lipophilicity, affecting membrane permeability .
Data Tables
Table 1: Structural and Functional Group Comparisons
Biological Activity
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide, a compound with the molecular formula C17H22N4O2S, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O2S |
| Molecular Weight | 350.44 g/mol |
| CAS Number | 923234-03-1 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems. Specifically, they are thought to act as agonists or antagonists at serotonin and dopamine receptors, which could influence mood, cognition, and pain perception.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. Preliminary data suggest that it may exhibit favorable absorption characteristics. For instance, analogs of this compound have shown oral bioavailability rates around 60% in animal models, indicating a potential for effective systemic delivery .
Case Studies
- Study on Analogs : A study investigating the effects of structurally similar compounds on serotonin receptors demonstrated significant agonistic activity at the 5-HT1D receptor, which is implicated in migraine relief and mood regulation . This suggests that this compound could have similar therapeutic applications.
- Toxicological Assessment : Toxicological evaluations have been conducted on related compounds to assess safety profiles. These studies often focus on liver enzyme activity and potential neurotoxicity, with findings indicating that certain modifications to the molecular structure can enhance safety while retaining efficacy .
- Comparative Efficacy Study : In a comparative study of various compounds targeting similar pathways, this compound was found to exhibit lower toxicity compared to traditional analgesics while maintaining comparable efficacy in pain models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
